molecular formula C15H18N2O3S B11143336 N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(1H-indol-1-yl)propanamide

N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(1H-indol-1-yl)propanamide

Cat. No.: B11143336
M. Wt: 306.4 g/mol
InChI Key: BXBOAMNASZRVBW-UHFFFAOYSA-N
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Description

N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(1H-indol-1-yl)propanamide is a synthetic organic compound that features a unique combination of a tetrahydrothiophene ring with a sulfone group and an indole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(1H-indol-1-yl)propanamide typically involves multi-step organic reactions. One possible route could start with the preparation of the tetrahydrothiophene ring, followed by oxidation to introduce the sulfone group. The indole moiety can be introduced through a coupling reaction with a suitable indole derivative. The final step would involve the formation of the propanamide linkage.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(1H-indol-1-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: Further oxidation of the sulfone group.

    Reduction: Reduction of the sulfone group back to a sulfide.

    Substitution: Electrophilic or nucleophilic substitution reactions on the indole ring.

Common Reagents and Conditions

Common reagents for these reactions might include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions.

Major Products Formed

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation could yield sulfoxides or further oxidized products, while substitution reactions could introduce various functional groups onto the indole ring.

Scientific Research Applications

Chemistry

In chemistry, N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(1H-indol-1-yl)propanamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications.

Biology and Medicine

In biology and medicine, this compound could be investigated for its potential pharmacological properties

Industry

In industry, the compound might be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(1H-indol-1-yl)propanamide would depend on its specific application. In a biological context, it could interact with various molecular targets, such as enzymes or receptors, through its indole moiety. The sulfone group might also play a role in its reactivity and binding properties.

Comparison with Similar Compounds

Similar Compounds

Similar compounds might include other indole derivatives or sulfone-containing molecules. Examples could be:

  • Indole-3-acetic acid
  • Sulfones like sulindac

Uniqueness

The uniqueness of N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(1H-indol-1-yl)propanamide lies in its combination of a sulfone group with an indole moiety, which could confer unique chemical and biological properties not found in other compounds.

Properties

Molecular Formula

C15H18N2O3S

Molecular Weight

306.4 g/mol

IUPAC Name

N-(1,1-dioxothiolan-3-yl)-3-indol-1-ylpropanamide

InChI

InChI=1S/C15H18N2O3S/c18-15(16-13-7-10-21(19,20)11-13)6-9-17-8-5-12-3-1-2-4-14(12)17/h1-5,8,13H,6-7,9-11H2,(H,16,18)

InChI Key

BXBOAMNASZRVBW-UHFFFAOYSA-N

Canonical SMILES

C1CS(=O)(=O)CC1NC(=O)CCN2C=CC3=CC=CC=C32

Origin of Product

United States

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